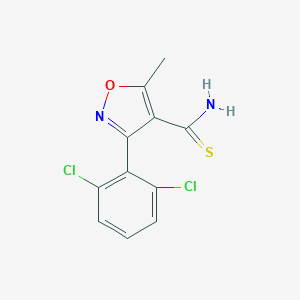

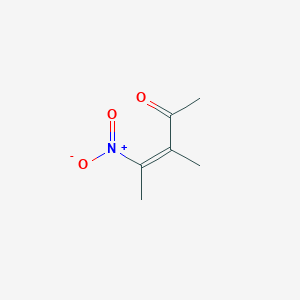

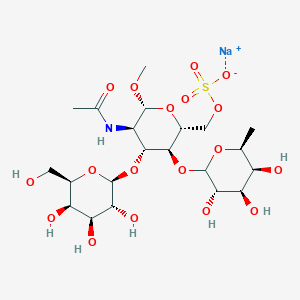

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbothioamide belongs to a class of compounds that exhibit a wide range of biological activities. The presence of both isoxazole and carbothioamide functional groups suggests potential for antimicrobial activity and interactions with biological targets, as these moieties are frequently observed in pharmacologically active compounds.

Synthesis Analysis

The synthesis of similar compounds typically involves cyclization reactions of appropriate precursors, such as chalcones and thiosemicarbazide, under specific conditions. For instance, preheated fly-ash catalyzed cyclization between chalcones and thiosemicarbazide under microwave irradiation has been shown to yield thiocarbomyl pyrazolines with high efficiency and purity (Thirunarayanan & Sekar, 2013).

Molecular Structure Analysis

Molecular structure analysis typically involves spectroscopic methods and computational chemistry techniques like Density Functional Theory (DFT). For example, crystal structure and spectroscopic studies, along with Hirshfeld surface analysis, provide insights into the intermolecular interactions and molecular geometry of similar compounds (Uzun, 2022).

Chemical Reactions and Properties

Chemical reactions involving such compounds often explore their reactivity towards nucleophiles or electrophiles, depending on the functional groups present. The chemical properties may include their behavior in condensation reactions, nucleophilic substitution reactions, or their potential as intermediates in the synthesis of more complex molecules.

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystal structure, provide crucial information for understanding the compound's behavior in different environments and its potential application in various fields. Single crystal X-ray diffraction studies are instrumental in determining the precise molecular geometry and crystal packing (Kumara et al., 2017).

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Biodegradation of Chlorophenols

Chlorophenols, such as 2,4-dichlorophenol, are recognized for their moderate to high toxicity to both mammalian and aquatic life, depending on environmental conditions and exposure duration. Their biodegradation is a critical factor in mitigating their environmental impact, with the presence of adapted microflora playing a significant role in their breakdown. This aspect highlights the importance of understanding and enhancing biodegradation pathways to manage the environmental presence of chlorinated compounds, including those structurally related to "3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbothioamide" (Krijgsheld & Gen, 1986).

Herbicide Toxicity and Environmental Behavior

The extensive use of herbicides based on chlorophenols, such as 2,4-D, has raised concerns regarding their toxicity and environmental persistence. The research underscores the necessity for detailed studies on the toxicological profiles of these compounds and their degradation products to assess risks accurately and develop effective mitigation strategies. This context is relevant for understanding the potential environmental interactions of similar compounds, including isoxazole derivatives (Islam et al., 2017).

Synthetic and Medicinal Chemistry of Isoxazole Derivatives

Isoxazole derivatives are noted for their significant biological and medicinal properties, serving as intermediates in the synthesis of various heterocycles. The facile synthesis and evaluation of these compounds, including antioxidant activities, highlight the ongoing interest in exploiting their chemical reactivity for pharmaceutical applications. This suggests a potential area of research for "3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbothioamide" in the development of new therapeutic agents or chemical tools (Laroum et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2OS/c1-5-8(11(14)17)10(15-16-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3,(H2,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHZSCLGDWVDOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381838 |

Source

|

| Record name | 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbothioamide | |

CAS RN |

175204-43-0 |

Source

|

| Record name | 3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B63868.png)

![(3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63875.png)

![3-(Benzo[d]thiazol-2-yl)oxazolidin-2-one](/img/structure/B63884.png)